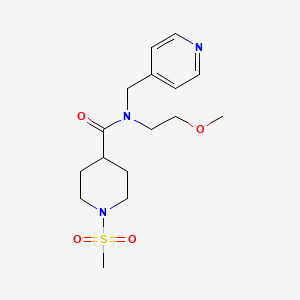

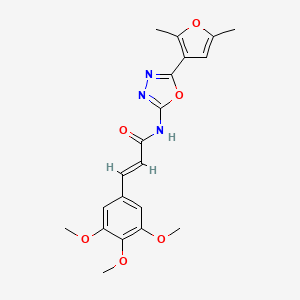

N-(2-(3-chlorophenyl)-2-methoxypropyl)cyclobutanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-chlorophenyl)-2-methoxypropyl)cyclobutanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for breaking down GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can have a variety of effects on the brain and body, making CPP-115 an interesting molecule for scientific research.

Scientific Research Applications

Synthesis and Characterization

Cyclobutane derivatives, including those with chlorophenyl and methoxypropyl groups, are often synthesized and characterized to explore their chemical properties and potential applications. For example, the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives have been reported, demonstrating the diverse structural possibilities and the importance of crystal structure analysis in understanding these compounds (Özer et al., 2009).

Catalysis and Chemical Reactions

Compounds containing cyclobutane structures and carboxamide functionalities can be involved in catalytic processes and chemical reactions. For instance, iron/zinc co-catalyzed directed arylation and alkenylation of C(sp3)–H bonds with organoborates have been investigated, indicating the role of these compounds in facilitating complex chemical transformations (Ilies et al., 2017).

Enantioselective Synthesis

Enantioselective synthesis is another area where cyclobutane carboxamides can be relevant. Studies on the synthesis of piperidine derivatives from precursors similar in functional groups to "N-(2-(3-chlorophenyl)-2-methoxypropyl)cyclobutanecarboxamide" showcase the importance of these compounds in creating enantioselective products, which are crucial in the development of drugs and active pharmaceutical ingredients (Calvez et al., 1998).

Polymerization and Material Science

The role of cyclobutane derivatives in polymerization processes is also notable. For instance, the controlled room-temperature RAFT polymerization of N-isopropylacrylamide demonstrates the application of similar compounds in producing thermoresponsive polymers, which have significant implications in drug delivery and material science (Convertine et al., 2004).

Bioactive Agents and Therapeutics

Research on the bioactivity of cyclobutane carboxamides and related structures extends to exploring their potential as bioactive agents. For example, the study on the synthesis of some new 1,2,3,4-tetrahydropyrimidine-2-thiones and their derivatives as potential biological agents indicates the therapeutic potential of compounds with similar structural features (Akbari et al., 2008).

properties

IUPAC Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO2/c1-15(19-2,12-7-4-8-13(16)9-12)10-17-14(18)11-5-3-6-11/h4,7-9,11H,3,5-6,10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKGEMSQMLMFCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1CCC1)(C2=CC(=CC=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]cyclobutanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2488159.png)

![5-((4-Ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2488160.png)

![Tert-butyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2488168.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2488169.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2488170.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2488171.png)

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2488177.png)